molecular formula C10H9F3O3 B443510 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438473-98-4

4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid

Cat. No. B443510
CAS RN: 438473-98-4
M. Wt: 234.17g/mol
InChI Key: GSTMGMCOMQTWKP-UHFFFAOYSA-N
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Description

“4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9F3O3 . It is related to 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, also known as Rofecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis, acute pain, and dysmenorrhea .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the condensation of various aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide resulted in the synthesis of various hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: c1cc(ccc1COCC(F)(F)F)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 302.7±42.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 57.3±3.0 kJ/mol . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Degradation and Environmental Stability

Research into the degradation processes of nitisinone, a compound structurally similar to 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, highlights the importance of understanding chemical stability under various environmental conditions. This study employed LC-MS/MS to investigate nitisinone's stability, identifying major degradation products and their stability, which sheds light on the environmental behavior and potential risks and benefits of related compounds (Barchańska et al., 2019).

Antimicrobial and Antifungal Applications

Benzoic acid derivatives, including those structurally related to this compound, have been studied for their antimicrobial and antifungal properties. A review on benzoic acid used as food and feed additives revealed its ability to regulate gut functions, hinting at its potential for improving health via antimicrobial action in the digestive system (Mao et al., 2019).

Pharmacokinetic Analysis and Dietary Exposures

The pharmacokinetic behavior of benzoic acid in different species, including rats, guinea pigs, and humans, has been modeled to assess dietary exposures and interspecies uncertainties. This analysis provides a framework for understanding how related compounds, such as this compound, might behave in biological systems and their implications for human health (Hoffman & Hanneman, 2017).

Environmental and Health Regulations

The scientific substantiation of Maximum Permissible Concentrations (MPCs) for benzoic acid and sodium benzoate in water, based on modern data, reflects the ongoing need to evaluate and regulate the environmental and health impacts of chemical compounds. Such research underscores the importance of understanding the concentrations at which related chemicals, including this compound, can be safely present in environmental matrices (Zholdakova et al., 2021).

properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMGMCOMQTWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate (Intermediate 249, 1.05 g, 4.23 mmol) was dissolved in MeOH (10 mL), 2M aq. sodium hydroxide (6.4 mL, 12.69 mmol) was added and the mixture was stirred at room temperature for 3 h. THF (2 mL) was then added and the mixture stirred at room temperature over the weekend. The mixture was then concentrated under vacuum and the residue acidified by adding 2M hydrochloric acid. The mixture was diluted with a little water and extracted with DCM (3×20 mL). The combined organic layers were dried over sodium sulfate and concentrated under vacuum to afford the title compound as a white solid (0.974 g, 98%). 1H NMR (500 MHZ, CDCl3) δ ppm 8.14 (2H, d), 7.49 (2H, d), 4.79 (2H, s) and 3.91 (2H, q).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
98%

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